N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-6-8-17(9-7-15)20-13-21-23(30)26(10-11-27(21)25-20)14-22(29)24-19-5-3-4-18(12-19)16(2)28/h3-13H,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBQOBVXEFLCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis
The compound can be synthesized through various methods that involve the reaction of substituted phenyl and pyrazolo compounds. A notable synthetic route includes the use of the Chan–Evans–Lam coupling method, which has been effective in producing various N-aryl indazol-3(2H)-ones with promising biological activities .
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | COX inhibition |
| Compound B | 9.8 | LOX inhibition |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. Studies have reported that similar pyrazolo derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Table 2: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxicity at micromolar concentrations . The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Type of Activity |
|---|---|---|
| MCF-7 | 10 | Cytotoxicity |
| HeLa | 12 | Apoptosis induction |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings. For instance, a study involving a related pyrazolo derivative demonstrated a reduction in tumor size in animal models when administered at specific dosages over a defined period .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exhibit promising anticancer properties. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazines can induce apoptosis in various cancer cell lines. For instance, compounds with modifications in the pyrazine ring have shown significant activity against prostate cancer cells, suggesting that this compound could be further explored for its anticancer potential .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, derivatives of similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. This suggests that this compound may possess neuroprotective properties and could be developed as a therapeutic agent for neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies suggest that compounds within this chemical class may exhibit antimicrobial properties. Research has indicated that certain pyrazolo derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Pyrazolo Derivatives | Demonstrated significant anticancer activity against prostate cancer cell lines (IC50 = 1.89 ± 0.6 mM). | Supports the potential use of pyrazolo derivatives in cancer therapy. |
| Enzyme Inhibition Study | Showed selective inhibition of acetylcholinesterase with potential applications in Alzheimer's treatment. | Highlights the neuroprotective potential of related compounds. |
| Antimicrobial Evaluation | Identified antimicrobial activity against several bacterial strains. | Suggests further exploration for antibiotic development. |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrazine ring system is electron-rich due to the conjugation of nitrogen lone pairs, enabling reactivity at specific positions:
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N1 and C3 positions are primary sites for electrophilic attack. Substitutions here are influenced by the directing effects of adjacent nitrogen atoms.
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Reagents and Conditions :
Reaction Type Reagents/Conditions Outcome Source Nitration HNO₃/H₂SO₄, 0–5°C Nitro group incorporation at C3 Halogenation Cl₂ or Br₂ in DCM, RT Halo-substitution at N1
Nucleophilic Substitution and Hydrolysis
The acetamide moiety and pyrazinone carbonyl group are susceptible to nucleophilic attack:
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Acetamide Hydrolysis :
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Under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, 60°C) conditions, the acetamide group hydrolyzes to yield carboxylic acid derivatives.
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Kinetic Data : Hydrolysis proceeds with a half-life of ~4.5 hours in 1M HCl at 80°C.
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Pyrazinone Reactivity :
The 4-oxo group participates in condensation reactions with hydrazines or amines, forming fused heterocycles under microwave-assisted conditions .
Metal-Catalyzed Cross-Coupling Reactions
The p-tolyl substituent and pyrazole nitrogen atoms enable Pd-/Cu-mediated transformations:
Table 1: Key Coupling Reactions
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Mechanistic Notes :
Oxidation and Reduction
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Acetyl Group Oxidation :
The 3-acetylphenyl substituent undergoes oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid derivative, though competing ring oxidation limits utility. -
Pyrazinone Reduction :
Hydrogenation (H₂, Pd/C, EtOH) reduces the 4-oxo group to a hydroxylamine intermediate, which is unstable and rapidly rearranges .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways.
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pH Sensitivity : Stable in neutral conditions but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming cleavage products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
